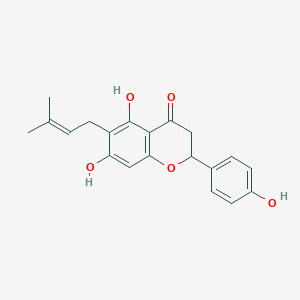
Aaptamine
Vue d'ensemble
Description
Aaptamine is a natural product found in Aaptos aaptos, Suberites, and other organisms . It is a marine alkaloid with a benzo[de][1,6]-naphthyridine framework . It has been extensively researched for various biological purposes, including cancer and protease inhibition .
Synthesis Analysis
Aaptamine can be synthesized from inexpensive isoquinoline 6 through a simple and efficient route that requires only seven steps . The two key steps are a novel palladium-catalyzed reductive cyclization with Mo(CO)6 as a reductant to form aaptamine and demethyloxyaaptamine, and a hydrogen-bond-mediated oxidative alkylamination to account for the complete regioselectivity .
Molecular Structure Analysis
The molecular formula of Aaptamine is C13H12N2O2 . It has a molecular weight of 228.25 g/mol . The IUPAC name is 11,12-dimethoxy-2,6-diazatricyclo[7.3.1.0 5,13]trideca-1,3,5(13),7,9,11-hexaene .
Chemical Reactions Analysis
Aaptamine has shown antiproliferative activity against NT2-R cells (cisplatin-resistance subline of human embryonal carcinoma), whereas dimethyl(oxy)aaptamine and isoaaptamine induce apoptosis .
Physical And Chemical Properties Analysis
Aaptamine has a molecular weight of 228.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA value is 2.3 .
Applications De Recherche Scientifique
Antinociceptive Effects
Aaptamine has been found to have antinociceptive effects, particularly in relation to neuropathic pain . In a study conducted on rats, it was found that aaptamine alleviates chronic constriction injury (CCI)-induced nociceptive sensitization, allodynia, and hyperalgesia . Furthermore, aaptamine significantly downregulated CCI-induced vascular endothelial growth factor (VEGF), cluster of differentiation 31 (CD31), and lactate dehydrogenase A (LDHA) expression in the spinal cord .
Potential Analgesic Agent
The same study also suggested that aaptamine could potentially be used as an analgesic agent for neuropathic pain . The inhibition of astrocyte-derived angiogenesis and neuronal LDHA expression might be beneficial in neuropathy .
Antioxidant Activity
Aaptamine derivatives have been found to have antioxidant activity . The antioxidant activities of three aaptamine derivatives were theoretically studied by density functional theory (DFT) . The results suggest that the antioxidant activity of aaptamine derivatives can be classified as C1 > C3 > C2 .
UV-radiation Absorption
Aaptamine derivatives have been found to show UVA and UVB absorption . The excitations are determined mostly as π–π* transition . This suggests potential applications of the aaptamines in pharmaceutics and cosmetics, i.e., as a sunscreen and antioxidant ingredient .
Copper Ion Chelating Activity
Aaptamine derivatives have been found to have copper ion chelating activity . All three studied compounds show spontaneous and favorable Cu (I) ion chelating activity . This suggests potential applications of the aaptamines in pharmaceutics .
Cell Cycle Regulation
Aaptamine has been found to increase the expression of the cyclin-dependent kinase inhibitor p21 . This protein is known to act as a negative regulator of cell cycle progression, thus preventing cell proliferation .
Mécanisme D'action
Target of Action
Aaptamine interacts with several targets in the body. It has been found to have potent activity on certain G-protein coupled receptors (GPCRs), including α-adrenergic and μ-opioid receptors . It also inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are promising therapeutic targets for Alzheimer’s disease .
Mode of Action
Aaptamine’s mode of action is multifaceted. It acts as a competitive antagonist of α-adrenoceptor and activates the p21 promoter in a p53-independent manner . It also directly inhibits AChE and BuChE in a mixed inhibition type . Furthermore, it has been suggested that Aaptamine’s antiviral and cytotoxic mechanism of action is due to DNA intercalation .
Biochemical Pathways
Aaptamine affects several biochemical pathways. It has been found to antagonize ADRA2C, ADRB2, and DRD4, and to activate CXCR7 β-arrestin signaling . It also potentiates the agonist activity of other chemokine receptors (CXCR3, CCR3) . These GPCRs play a critical role in the treatment of cardiovascular disease, diabetes, cancer, and neurological disorders .
Pharmacokinetics
Its inhibitory effects on ache and buche have been evaluated, with ic50 values of 160 and 46 µM respectively . More research is needed to fully understand the ADME properties of Aaptamine and their impact on its bioavailability.
Result of Action
Aaptamine has shown significant inhibition of cell proliferation and induction of a G2/M cell cycle arrest in certain cell lines . It also potently induces apoptosis . Moreover, it has been found to have weak antiproliferative activity against HCT116 colon cancer cells and inhibited the proteasome in vitro at 50 µM .
Propriétés
IUPAC Name |
11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),7,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYGOYPBXIFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC3=C2C(=C1)C=CN3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006106 | |
| Record name | 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aaptamine | |
CAS RN |
85547-22-4 | |
| Record name | Aaptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AAPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGW9D01COE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




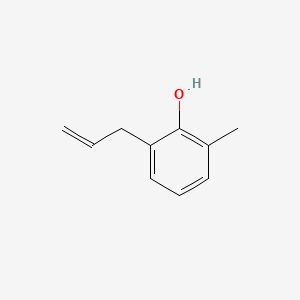
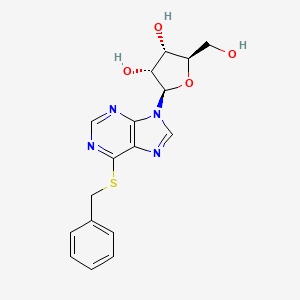
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
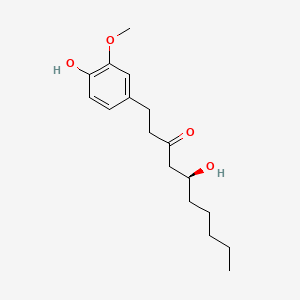
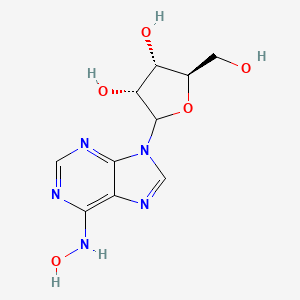


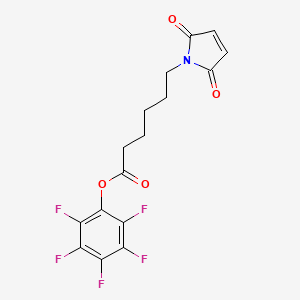
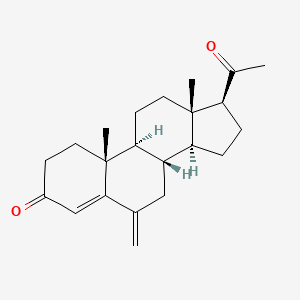

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

